molecular formula C5H13BO B030974 Diethylmethoxyborane CAS No. 7397-46-8

Diethylmethoxyborane

Cat. No. B030974
CAS RN: 7397-46-8
M. Wt: 99.97 g/mol
InChI Key: FESAXEDIWWXCNG-UHFFFAOYSA-N
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Description

Diethylmethoxyborane is a boron-containing compound that has been explored for its utility in organic synthesis and as a reagent in chemical reactions. It is involved in the synthesis of various organoboron compounds, offering a pathway to complex molecular structures due to its unique reactivity and properties.

Synthesis Analysis

The synthesis of diethylmethoxyborane and related compounds often involves reactions with boron-containing precursors or through the interaction of borane derivatives with organic molecules. For example, diethyl(3-pyridyl) borane, a related compound, was prepared from 3-bromopyridine and diethylmethoxyborane, indicating the versatility of diethylmethoxyborane in synthetic chemistry (Jin Feng-min, 2013).

Molecular Structure Analysis

Structural analyses of diethylmethoxyborane derivatives reveal insights into their molecular configurations and the orientation of substituents around the boron atom. X-ray crystallography and other spectroscopic techniques are crucial for understanding these molecular structures, which inform on reactivity and potential applications (U. Berens & G. Raabe, 1996).

Scientific Research Applications

  • Tandem Mass Spectrometry in Biomass Conversion : Diethylmethoxyborane is used in tandem mass spectrometry for identifying phenol functionality in complex lignin degradation products. This aids in optimizing biomass conversion processes (Zhu et al., 2016).

  • Emmons-Horner Wittig Reagent in Organic Synthesis : It serves as a reagent for converting aldehydes and ketones into compounds with high E selectivity, particularly as Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate (Netz & Seidel, 1992).

  • Ab Initio Study in Chemical Reactions : A high-level ab initio study of diethoxymethane, a related compound, reveals significant insights into chemical reaction pathways, particularly the role of ethyl radicals (Kröger et al., 2019).

  • Organic Synthesis Applications : Diethylmethoxyborane is useful in organic synthesis, potentially replacing traditional solvents and reagents in various reactions (Boaz & Venepalli, 2001).

  • Preparation of Titania-Silica Aerogels : It serves as a precursor in the preparation of titania-silica aerogels, contributing to the generation of Bronsted acid sites in mixed oxide pairs (Miller et al., 1995).

  • Synthesis of Diethyl(3-Pyridyl) Borane : Diethylmethoxyborane is crucial in synthesizing Diethyl(3-Pyridyl) borane from 3-bromopyridine under optimal conditions (Jin Feng-min, 2013).

  • Reactions with Primary Nitroalkanes : It reacts with primary nitroalkanes to form diethylboric esters with tetracoordinated boron atoms (Shitov et al., 1974).

  • Preparation of Dialkylpyridylboranes : Diethylmethoxyborane is used in the synthesis of various pyridylboranes via reactions with pyridylmagnesium chloride (Cai & Ripin, 2002).

  • Synthesis of 3-(Diethoxymethyl)alkanals : A method involves copper (II)-catalyzed reactions using diethylmethoxyborane for synthesizing 3-(Diethoxymethyl)alkanals (Saigo et al., 1981).

  • Infrared Spectra Analysis : Studies on the infrared spectra of alkoxyboranes, including diethylmethoxyborane, have shown insights into ethoxy group transfer and hydrogen exchange dynamics (Lehmann et al., 1959).

Safety And Hazards

Diethylmethoxyborane is classified as a hazardous substance. It is highly flammable and catches fire spontaneously if exposed to air . It is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

diethyl(methoxy)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13BO/c1-4-6(5-2)7-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESAXEDIWWXCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC)(CC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13BO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID501014679
Record name Diethylmethoxyborane
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Molecular Weight

99.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diethylmethoxyborane

CAS RN

7397-46-8
Record name Diethylmethoxyborane
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Record name Borinic acid, B,B-diethyl-, methyl ester
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Record name Borinic acid, B,B-diethyl-, methyl ester
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Record name Diethylmethoxyborane
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Record name diethylmethoxyborane
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Record name Methoxydiethylborane
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Record name BORINIC ACID, B,B-DIETHYL-, METHYL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
296
Citations
Y Sugihara, K Takakura, T Murafuji… - The Journal of …, 1996 - ACS Publications
3-(Diethylboryl)pyridine (1a), a versatile starting material for the preparation of arylpyridines, is notable for its stability under ambient conditions, in spite of little steric hindrance on the …
Number of citations: 22 pubs.acs.org
H Zhu, JP Max, CL Marcum, H Luo… - Journal of The …, 2016 - ACS Publications
… In this study, diethylmethoxyborane (DEMB) is explored as a reagent for the identification of the phenol functionality in deprotonated lignin-related analytes. DEMB is known to react with …
Number of citations: 16 pubs.acs.org
W Fenzl, R Köster, G Kodama, M Shimoi - Inorganic Syntheses, 1984 - Wiley Online Library
Tetraethyldiboroxane is a widely usable solvent, for example, for certain metal salts, in which reactions with aprotic compounds proceed smoothly. Tetraethyldiboroxane is also a …
Number of citations: 16 onlinelibrary.wiley.com
W Fenzl, R Köster, G Kodama, M Shimoi - Inorganic Syntheses, 1984 - Wiley Online Library
… the diethylmethoxyborane. … Diethylmethoxyborane is therefore used as a reagent for the purification of thermolabile hydroxy compounds. The preparation of pure diethylmethoxyborane …
Number of citations: 4 onlinelibrary.wiley.com
菅野修一, 町田将大 - 東北生活文化大学・東北生活文化大学短期大学部 …, 2004 - cir.nii.ac.jp
Living Radical Polymerization of Styrene Initiated with Diethylmethoxyborane under Air | CiNii Research … Living Radical Polymerization of Styrene Initiated with …
Number of citations: 0 cir.nii.ac.jp
T Murafuji, R Mouri, Y Sugihara, K Takakura, Y Mikata… - Tetrahedron, 1996 - Elsevier
… group at the 6 position of 3-methylpyridine (4) we applied the similar method, that is, lithiation with lithium diisopropylamide at -78 C in ether in the presence of diethylmethoxyborane. …
Number of citations: 25 www.sciencedirect.com
H Zhu, TM Jarrell, N Louden, JP Max… - Journal of The …, 2016 - ACS Publications
… Erratum to: Identification of the Phenol Functionality in Deprotonated Monomeric and Dimeric Lignin Degradation Products via Tandem Mass Spectrometry Based on Ion–Molecule …
Number of citations: 6 pubs.acs.org
MA Watkins, BE Winger, RC Shea… - Analytical …, 2005 - ACS Publications
… Analytes introduced into a FT-ICR mass spectrometer and ionized by positive mode ESI were allowed to react with the neutral reagent diethylmethoxyborane. This results in …
Number of citations: 46 pubs.acs.org
KM Campbell, MA Watkins, S Li… - The Journal of …, 2007 - ACS Publications
… This approach involves reactions between protonated analytes and diethylmethoxyborane (1, Scheme 1). The first reaction step involves proton transfer from the protonated analyte to …
Number of citations: 37 pubs.acs.org
MA Watkins, JM Price, BE Winger… - Analytical …, 2004 - ACS Publications
… that proton transfer to diethylmethoxyborane is essentially a barrierless process for protonated analytes having proton affinities less than that of diethylmethoxyborane (PA calc = 191.4 …
Number of citations: 43 pubs.acs.org

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